9-benzyl-1-methyl-3H-purine-2,6-dione
Description
9-Benzyl-1-methyl-3H-purine-2,6-dione is a synthetic purine derivative characterized by a bicyclic aromatic framework substituted with a benzyl group at the 9-position and a methyl group at the 1-position. Its structure comprises a fused pyrimidine-imidazole ring system, with two ketone groups at positions 2 and 4. This compound is structurally analogous to naturally occurring purines like xanthine and uric acid but differs in its substitution pattern, which confers distinct physicochemical and pharmacological properties.
Purine derivatives are widely studied for their roles in modulating adenosine receptors, phosphodiesterase (PDE) inhibition, and anticancer activity.
Properties
CAS No. |
61080-45-3 |
|---|---|
Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
9-benzyl-1-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C13H12N4O2/c1-16-12(18)10-11(15-13(16)19)17(8-14-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,19) |
InChI Key |
ZOTGUTMYXKEZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N(C=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-benzyl-1-methyl-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The regio-selective N-alkylation reaction at different –NH sites of xanthine is a key strategy. Selective protection and deprotection at N3 and/or N7 sites of xanthine are crucial steps in developing the synthesis scheme . Industrial production methods often utilize cost-effective and high-yielding chemical synthesis routes to produce this compound .
Chemical Reactions Analysis
9-benzyl-1-methyl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
9-benzyl-1-methyl-3H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various bioactive molecules.
Biology: The compound is used in studies related to enzyme inhibition and signal transduction pathways.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-benzyl-1-methyl-3H-purine-2,6-dione involves its interaction with specific molecular targets such as phosphodiesterase enzymes and adenosine receptors. By inhibiting these targets, the compound can modulate various biological pathways, including signal transduction and inflammatory responses .
Comparison with Similar Compounds
Structural Analogs in the Purine Family
Key Differences :
- Substituent Effects: The benzyl group in 9-benzyl-1-methyl-3H-purine-2,6-dione introduces steric bulk and lipophilicity compared to caffeine’s smaller methyl groups. This may alter binding affinity to adenosine receptors or PDE isoforms.
- Solubility : Theophylline and caffeine exhibit higher aqueous solubility due to fewer hydrophobic substituents, whereas the benzyl group in the target compound likely reduces solubility, impacting bioavailability.
- Metabolism : Methyl groups in caffeine and theophylline undergo demethylation via cytochrome P450 enzymes. The benzyl group in 9-benzyl-1-methyl-3H-purine-2,6-dione may lead to alternative metabolic pathways, such as oxidative debenzylation .
Non-Purine Dione Derivatives
Evidence highlights structurally distinct dione-containing compounds with notable bioactivity:
- Dihydroxypyrido-pyrazine-1,6-dione derivatives (e.g., compound 46 ): Exhibited potent antiviral or anticancer activity (EC50 = 6 nM) due to metal-binding motifs and azole substitutions .
- Ergost-25-ene-3,6-dione : A steroid dione from Solanum torvum showed higher binding affinity to BRCA1 than doxorubicin, suggesting relevance in breast cancer therapy .
- Flavanol-derived dipyrano-chromene-2,6-diones: Complex polyphenolic structures (e.g., compounds 82–95) demonstrated antioxidant and anti-inflammatory properties .
Comparative Analysis :
- Mechanistic Divergence: While 9-benzyl-1-methyl-3H-purine-2,6-dione may target purinergic pathways, pyrido-pyrazine-diones (e.g., compound 46) rely on metal-binding motifs for activity. Flavanol-derived diones act via radical scavenging or enzyme inhibition .
- Pharmacokinetics: The steroid dione (ergost-25-ene-3,6-dione) and flavanol-diones exhibit favorable ADMET profiles, comparable to synthetic drugs like doxorubicin . The target compound’s PK profile remains uncharacterized but may face challenges due to lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
